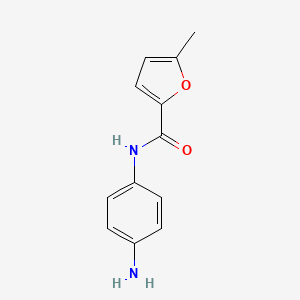

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLDWGQJCVKSBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589563 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727387-19-1 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Furan-Carboxamide Scaffold

An In-depth Technical Guide to the Synthesis of N-(4-aminophenyl)-5-methylfuran-2-carboxamide

This compound is a molecule of significant interest within the fields of medicinal chemistry and materials science.[1][2] It belongs to the furan-2-carboxamide family, a structural class prized for its synthetic versatility and diverse biological activity.[2] The core structure, featuring a stable 5-methylfuran moiety linked to a functional 4-aminophenyl group via a robust amide bond, presents a unique combination of electronic properties and hydrogen bonding capabilities.[2] This guide provides a comprehensive, in-depth analysis of the synthetic pathways leading to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore the causal logic behind strategic synthetic choices, present validated protocols, and offer insights grounded in established chemical principles.

Strategic Analysis: A Retrosynthetic Approach

The most logical and efficient disconnection for synthesizing this compound is at the central amide bond. This retrosynthetic analysis deconstructs the target molecule into two primary precursors: a carboxylic acid component derived from the furan ring and an amine component from the phenylenediamine moiety.

-

The Furan Component: 5-methylfuran-2-carboxylic acid or its activated derivative (e.g., an acyl chloride).

-

The Aniline Component: p-Phenylenediamine (1,4-diaminobenzene).

The primary challenge in this synthesis is achieving selective mono-acylation of p-phenylenediamine, which possesses two nucleophilic amino groups. This guide will detail strategies to overcome this, including controlled stoichiometry and the use of protecting groups.

Precursor Synthesis and Sourcing

Component 1: 5-Methylfuran-2-carboxylic Acid (MFA)

5-Methylfuran-2-carboxylic acid (MFA) is the foundational building block for the acyl portion of the molecule.[3] While commercially available, understanding its synthesis provides context for its purity and potential for sustainable sourcing. A highly efficient and green method involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA).[4] This reaction, catalyzed by Palladium on Carbon (Pd/C), proceeds under mild conditions (30 °C and 3.0 MPa H₂) and achieves excellent yields, often around 94.5%.[4] This approach is notable for its direct cleavage of the C–OH bond, representing a sustainable route from biomass resources.[4]

Table 1: Properties of Key Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Methylfuran-2-carboxylic acid | 1917-15-3 | C₆H₆O₃ | 126.11 | 109 |

| p-Phenylenediamine | 106-50-3 | C₆H₈N₂ | 108.14 | 145-147 |

| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | 146-149 |

Component 2: p-Phenylenediamine

p-Phenylenediamine is a widely available commercial reagent. Due to its symmetrical structure with two primary amine groups, direct acylation requires careful control to prevent the formation of the di-substituted byproduct. A more controlled and higher-yielding approach involves using a precursor where one amine is masked, such as p-nitroaniline. The nitro group can be quantitatively reduced to an amine in the final step of the synthesis.

Core Synthesis: Methodologies for Amide Bond Formation

The formation of the amide bond is the crucial step in this synthesis.[5][6] This transformation is thermodynamically unfavorable without activation of the carboxylic acid.[7] Two primary, validated strategies are presented below.

Methodology A: The Acyl Chloride Pathway (Two-Step)

This classic and robust method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine.

-

Activation: 5-methylfuran-2-carboxylic acid is converted to 5-methylfuran-2-carbonyl chloride.[8][9] This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride is often used immediately without extensive purification.

-

Coupling: The acyl chloride is reacted with an aniline derivative. To ensure mono-substitution, p-nitroaniline is used instead of p-phenylenediamine. The reaction is performed in an inert solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) to scavenge the HCl byproduct.[10]

-

Deprotection (Reduction): The resulting nitro-intermediate, N-(4-nitrophenyl)-5-methylfuran-2-carboxamide, is then reduced to the final product. The most common and efficient method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[10]

This pathway offers high yields and excellent control over selectivity.

Methodology B: Direct Coupling via Activating Agents (One-Pot)

Modern medicinal chemistry frequently employs direct coupling methods that avoid the isolation of harsh acyl chloride intermediates.[5] These reactions utilize "coupling reagents" that generate a reactive ester or anhydride in situ.

-

Mechanism of Action: The carboxylic acid first reacts with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond, regenerating the catalyst or producing easily removable byproducts.[5]

-

Common Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and prevent side reactions.

-

Uronium/Aminium Salts: Reagents like HATU or HBTU are highly efficient but may pose safety concerns.[11]

-

Novel Methods: Recent advancements include the use of sulfuryl fluoride (SO₂F₂) as a mediator for room-temperature amide coupling, offering a "clickable" and highly efficient approach.[12][13]

-

While potentially faster, this method still requires careful stoichiometric control when using p-phenylenediamine directly. The use of p-nitroaniline followed by reduction remains the preferred strategy for achieving high purity and yield.

Table 2: Comparison of Primary Synthesis Methodologies

| Parameter | Methodology A: Acyl Chloride | Methodology B: Direct Coupling (EDCI/HOBt) |

| Activation Step | Conversion to 5-methylfuran-2-carbonyl chloride using SOCl₂ | In situ activation with EDCI and HOBt |

| Key Reagents | SOCl₂, p-Nitroaniline, Triethylamine, Pd/C, H₂ | 5-Methylfuran-2-carboxylic acid, p-Nitroaniline, EDCI, HOBt, Pd/C, H₂ |

| Solvent | Dichloromethane (DCM), Ethanol (EtOH) | Dichloromethane (DCM) or Dimethylformamide (DMF), Ethanol (EtOH) |

| Temperature | Reflux for activation, Room temp for coupling | Room temperature |

| Pros | High-yielding, robust, well-established, uses inexpensive reagents. | Milder conditions, avoids isolation of reactive acyl chloride. |

| Cons | Requires handling of corrosive SOCl₂ and an intermediate isolation/workup step. | Coupling reagents are more expensive; byproducts may require chromatographic purification. |

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

The following diagram illustrates the recommended synthetic pathway via the acyl chloride intermediate.

Caption: Recommended synthetic route for this compound.

Diagram 2: Mechanism of Direct Amide Coupling

This diagram shows the general mechanism for carbodiimide-mediated amide bond formation.

Caption: General mechanism for DCC-mediated amide bond formation.

Validated Experimental Protocols

The following protocols are based on established procedures for analogous transformations and represent a reliable path to the target compound.[10]

Protocol 1: Synthesis of N-(4-nitrophenyl)-5-methylfuran-2-carboxamide

-

Activation: To a round-bottom flask charged with 5-methylfuran-2-carboxylic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours until gas evolution ceases.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methylfuran-2-carbonyl chloride is used directly in the next step.

-

Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the p-nitroaniline solution to 0 °C in an ice bath.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization (e.g., from ethanol) or flash chromatography to yield the pure nitro-intermediate.

Protocol 2: Reduction to this compound

-

Setup: Dissolve the N-(4-nitrophenyl)-5-methylfuran-2-carboxamide intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Add palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution.

-

Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

-

Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere.

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent (ethanol or methanol).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

The synthesis of this compound is reliably achieved through a multi-step sequence centered on the formation of a key amide bond. The acyl chloride pathway, utilizing a nitro-protected aniline, offers a robust and high-yielding route with excellent control over regioselectivity. Alternative direct coupling methods provide milder conditions at a higher reagent cost. The strategic combination of the stable, bioactive furan scaffold with a functionalizable aminophenyl group makes this compound and its derivatives promising candidates for further investigation in drug discovery programs, particularly in the development of novel therapeutic agents.[2] Continued research into more atom-economical and catalytic amidation processes will further enhance the accessibility and utility of this important molecular framework.[7][14]

References

-

Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.[Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc.[Link]

-

2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710. PubChem.[Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

-

5-methylfuran-2-carbonyl chloride. Stenutz.[Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH.[Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]

-

Catalytic and non-catalytic amidation of carboxylic acid substrates. PubMed.[Link]

-

Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ResearchGate.[Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate.[Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.[Link]

-

Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing.[Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Semantic Scholar.[Link]

Sources

- 1. 727387-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-methylfuran-2-carbonyl chloride [stenutz.eu]

- 9. 5-Methylfuran-2-carbonyl chloride 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-(4-aminophenyl)-5-methylfuran-2-carboxamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Introduction

This compound, with the molecular formula C12H12N2O2, is a molecule of interest in medicinal chemistry and drug development.[1] Its structure, comprising a furan-carboxamide core linked to an aminophenyl group, suggests potential for various biological activities, as furan-containing compounds are known to exhibit a wide range of pharmacological properties. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. This guide provides a comprehensive, in-depth overview of the analytical workflows and data interpretation required to definitively confirm the structure of this compound. As a Senior Application Scientist, the following sections are designed to not only provide protocols but to instill a deep understanding of the rationale behind the experimental choices, ensuring robust and reliable results.

Molecular Structure and Key Features

A thorough understanding of the target molecule's structure is paramount before commencing any analytical work. The key structural features of this compound are:

-

A 5-methylfuran-2-carboxamide core: This consists of a five-membered aromatic furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position.

-

An N-(4-aminophenyl) moiety: This is a para-substituted aniline ring where the amino group is attached to the nitrogen of the carboxamide linker.

The elucidation process will focus on confirming the presence and connectivity of these distinct parts.

Caption: Chemical structure of this compound.

The Strategic Approach to Structure Elucidation

A multi-technique approach is essential for unambiguous structure elucidation. The workflow should be logical, with each technique providing complementary information.

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: The First Step

Mass spectrometry (MS) provides the molecular weight and, with high-resolution instruments, the molecular formula of the compound. This is the foundational piece of the puzzle.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized compound in a suitable solvent such as methanol or acetonitrile to a final concentration of about 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, for accurate mass measurement.[2]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable choice for this molecule due to the presence of basic nitrogen atoms that can be readily protonated.

-

Data Acquisition: Acquire the full scan mass spectrum over a mass range of m/z 50-500.

Expected Data and Interpretation

The expected monoisotopic mass of this compound (C12H12N2O2) is 216.0899 g/mol . In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]+ at m/z 217.0977.

| Ion | Calculated m/z | Observed m/z (Expected) |

| [M+H]+ | 217.0977 | ~217.0977 |

| [M+Na]+ | 239.0796 | ~239.0796 |

High-resolution mass spectrometry should yield a mass measurement with an error of less than 5 ppm, which provides strong evidence for the elemental composition.[2]

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Expected Data and Interpretation

The IR spectrum will provide clear evidence for the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine (NH2) |

| ~3300 | N-H stretch | Amide (N-H) |

| ~1650 | C=O stretch (Amide I) | Amide carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic rings |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-N stretch | Amide, Aromatic amine |

| ~1020 | C-O-C stretch | Furan ring |

The presence of distinct peaks in these regions provides strong confirmatory evidence for the proposed structure.[3][4]

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good choice due to its ability to dissolve a wide range of compounds and because the amide and amine protons will be observable.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum, followed by a ¹³C NMR spectrum. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule.

Predicted ¹H NMR Data (in DMSO-d6):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | singlet | 1H | Amide N-H |

| ~7.5 | doublet | 2H | Aromatic C-H (ortho to amide) |

| ~6.6 | doublet | 2H | Aromatic C-H (ortho to amine) |

| ~7.2 | doublet | 1H | Furan C-H (position 3) |

| ~6.4 | doublet | 1H | Furan C-H (position 4) |

| ~5.0 | singlet | 2H | Amine NH2 |

| ~2.3 | singlet | 3H | Methyl C-H3 |

The splitting patterns (multiplicity) will reveal the neighboring protons, helping to piece together the fragments of the molecule.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments.

Predicted ¹³C NMR Data (in DMSO-d6):

| Chemical Shift (ppm) | Assignment |

| ~158 | Amide C=O |

| ~155 | Furan C-O (position 5) |

| ~148 | Furan C=O (position 2) |

| ~145 | Aromatic C-NH2 |

| ~128 | Aromatic C-NH |

| ~120 | Aromatic CH (ortho to amide) |

| ~118 | Furan CH (position 3) |

| ~114 | Aromatic CH (ortho to amine) |

| ~108 | Furan CH (position 4) |

| ~13 | Methyl CH3 |

2D NMR: Connecting the Dots

-

COSY: A COSY spectrum will show correlations between coupled protons. For instance, the two furan protons will show a cross-peak, as will the adjacent protons on the aminophenyl ring.

-

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR signals.

Conclusion

By systematically applying this multi-technique approach, the structure of this compound can be elucidated with a high degree of confidence. The combination of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a self-validating system of data that confirms the molecular formula, the presence of all key functional groups, and the precise connectivity of the atoms. This rigorous characterization is an indispensable step in the journey of a molecule from discovery to potential application.

References

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

-

Springer. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. Retrieved from [Link]

Sources

- 1. 727387-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to N-(4-aminophenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Therapeutic Context

Abstract

This technical guide provides a comprehensive overview of N-(4-aminophenyl)-5-methylfuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We present its core physicochemical properties, a detailed, field-proven protocol for its synthesis via amidation, and a systematic approach for its analytical characterization. While direct biological data for this specific molecule is limited in public literature, we contextualize its significance by examining the well-documented anticancer and antimicrobial activities of structurally related 5-methylfuran derivatives.[1][2][3][4] This document is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge required to synthesize, verify, and explore the therapeutic potential of this compound.

Introduction and Scientific Context

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The compound this compound (CAS: 727387-19-1) belongs to the furan-2-carboxamide family, a class of molecules that has garnered significant attention for its therapeutic potential.[5][6]

This molecule's design is strategically significant for several reasons:

-

The 5-Methylfuran Moiety: The methyl group at the 5-position can enhance metabolic stability and modulate electronic properties, potentially influencing how the molecule interacts with biological targets.[6]

-

The Carboxamide Linker: The amide bond is a critical pharmacophore, known for its ability to form stable hydrogen bonds with biological macromolecules like proteins and enzymes.

-

The 4-Aminophenyl Group: The terminal primary amine provides a crucial reactive handle. It acts as a hydrogen bond donor and can be readily functionalized to create more complex derivatives or prodrugs, making it a versatile building block in drug discovery campaigns.[6]

This guide offers a detailed exploration of this compound, from its fundamental properties to a robust synthesis and characterization workflow, providing a solid foundation for further research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of all subsequent experimental work. The key identifiers and calculated physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 727387-19-1 | [5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |

| Molecular Weight | 216.24 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

| SMILES | Cc1oc(C(=O)Nc2ccc(N)cc2)cc1 | - |

| InChI Key | InChI=1S/C12H12N2O2/c1-8-7-10(12(16)14-11-5-3-9(13)4-6-11)15-8/h3-7H,13H2,1-2H3,(H,14,16) | - |

Note: Experimental data such as melting point and solubility are not widely published and should be determined empirically upon synthesis.

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved through a standard amidation reaction. This involves the coupling of a reactive acyl chloride intermediate with an aromatic amine. The following protocol is a self-validating system designed for high yield and purity.

Two-Step Synthesis Workflow

The process is divided into two primary steps:

-

Step 1: Synthesis of 5-methyl-2-furoyl chloride. The starting material, 5-methyl-2-furoic acid, is converted to its more reactive acyl chloride derivative.

-

Step 2: Amide Coupling. The synthesized acyl chloride is reacted with p-phenylenediamine (1,4-diaminobenzene) to form the final product.

Detailed Experimental Protocol

Materials and Reagents:

-

5-methyl-2-furoic acid

-

Thionyl chloride (SOCl₂)

-

p-Phenylenediamine

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

Part A: Synthesis of 5-methyl-2-furoyl chloride (Intermediate)

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-methyl-2-furoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) to the flask.

-

Causality Insight: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid to a highly reactive acyl chloride, which is necessary for the subsequent amidation. The excess ensures the reaction goes to completion.

-

-

Reaction: Gently heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor the reaction progress by observing the cessation of gas (SO₂ and HCl) evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 5-methyl-2-furoyl chloride is a light-yellow oil and is typically used in the next step without further purification due to its reactivity.

Part B: Amide Coupling to form this compound

-

Amine Solution: In a separate flask, dissolve p-phenylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Causality Insight: p-Phenylenediamine has two amine groups. Using a 1:1 stoichiometry with the acyl chloride favors mono-acylation. The base (TEA) is crucial to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product and preventing protonation of the amine. Cooling to 0°C controls the initial exothermic reaction.

-

-

Acyl Chloride Addition: Dissolve the crude 5-methyl-2-furoyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid), water, and finally brine. c. Dry the separated organic layer (DCM) over anhydrous MgSO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. b. Purify the crude solid using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane. c. Combine the pure fractions (as identified by TLC) and remove the solvent to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: A two-step synthesis workflow for the target compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following methods are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique will confirm the presence and connectivity of protons. Expected signals include:

-

A singlet for the methyl (–CH₃) protons.

-

Two doublets for the furan ring protons.

-

Two doublets (an AA'BB' system) for the protons on the phenyl ring.

-

A broad singlet for the primary amine (–NH₂) protons.

-

A singlet for the amide (–NH–) proton.

-

-

¹³C NMR: This will identify all unique carbon environments in the molecule, including the carbonyl carbon of the amide, and carbons of the furan and phenyl rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is ideal for this compound. The primary result will be the molecular ion peak [M+H]⁺, which should correspond to a mass-to-charge ratio (m/z) of approximately 217.24, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:

-

~3400-3300 cm⁻¹: N–H stretching (primary amine).

-

~3300-3250 cm⁻¹: N–H stretching (amide).

-

~1650-1680 cm⁻¹: C=O stretching (amide I band).

-

~1510-1550 cm⁻¹: N–H bending (amide II band).

Chromatographic Purity

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and identify pure fractions during column chromatography.[7]

-

High-Performance Liquid Chromatography (HPLC): An essential tool for determining the final purity of the compound, typically expressed as a percentage area of the main peak.

Biological Activity and Therapeutic Potential (Inferred)

While no specific biological activity data for this compound is publicly available, the broader class of 5-methylfuran carboxylate derivatives has shown significant promise in preclinical studies.[4]

-

Anticancer Activity: Numerous studies have reported that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells.[1][2][3] The presence of the furan core is considered a key pharmacophore contributing to this activity. The structural modifications, such as the introduction of amine and amide linkages, have been shown to modulate this potency.[2]

-

Antimicrobial Activity: Furan derivatives have also demonstrated notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria.[3] The mechanism is often linked to the disruption of the bacterial cell wall and membrane.[3]

Given these precedents, this compound represents a compelling candidate for screening in both oncology and infectious disease research programs. Its structure combines the active furan pharmacophore with a functionalizable aminophenyl group, making it a valuable platform for developing new therapeutic agents.

Safety and Handling

As a novel chemical entity, this compound should be handled with care according to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a structural profile that suggests high potential for biological activity. This guide provides the essential technical information for its synthesis and characterization, empowering researchers to produce and validate this molecule for further investigation. Future work should focus on empirically determining its biological activity through systematic screening in relevant cancer and microbial assays, exploring its mechanism of action, and utilizing its terminal amine for the synthesis of a broader library of derivatives to establish structure-activity relationships (SAR).

References

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

-

Taechowisan, T., et al. (2017). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]

-

Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. Available at: [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. scialert.net [scialert.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 727387-19-1|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

N-(4-aminophenyl)-5-methylfuran-2-carboxamide CAS number and identifiers

An In-depth Technical Guide to N-(4-aminophenyl)-5-methylfuran-2-carboxamide (CAS: 727387-19-1)

Introduction and Strategic Significance

This compound is a heterocyclic compound belonging to the furan-2-carboxamide family.[1] It has emerged as a molecule of interest within medicinal chemistry and drug discovery, primarily due to its versatile structural features and potential therapeutic applications.[1] The compound's architecture strategically combines a 5-methylfuran moiety, which can enhance metabolic stability and influence binding interactions, with a 4-aminophenyl group.[1] This primary amine serves as a crucial functional handle for further chemical modification and can participate in key hydrogen bonding interactions within biological targets.[1]

This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, a validated synthesis protocol, potential research applications, and essential safety information for laboratory professionals.

Chemical Identity and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 727387-19-1 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| IUPAC Name | This compound | Inferred from structure |

| Canonical SMILES | CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N | [2] |

| MDL Number | MFCD00448324 | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through a robust and reliable two-step process involving an initial acylation to form an amide bond, followed by the reduction of a nitro group to the target primary amine. This approach is analogous to established methods for preparing similar N-(4-aminophenyl)-substituted amides.[3]

Synthesis Workflow

The overall synthetic transformation can be visualized as follows:

Caption: Two-step synthesis of the target compound via amidation and nitro reduction.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity.

Step 1: Synthesis of 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide (Intermediate)

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitroaniline (1.38 g, 10 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (Et₃N, 2.1 mL, 15 mmol) to the suspension. The base is critical as it acts as a scavenger for the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 5-methylfuran-2-carbonyl chloride (1.45 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 30 minutes. Maintaining a low temperature controls the exothermic nature of the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield the intermediate product, 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide, as a solid.[4]

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1 (2.46 g, 10 mmol) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution under an inert atmosphere.[3]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel to 50 psi and stir vigorously at room temperature for 4-6 hours. The Pd/C catalyzes the reduction of the nitro group to a primary amine.[3]

-

Filtration: Once the reaction is complete (monitored by TLC), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain this compound as a pure solid.

Potential Applications and Pharmacological Relevance

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Analogues have been investigated as antimicrobial agents and urotensin-II receptor antagonists.[1] this compound is specifically highlighted for its potential in anticancer and antiviral research programs.[1] The molecule's structure contains key pharmacophoric features essential for molecular recognition.

Caption: Key pharmacophoric features of the this compound structure.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a controlled laboratory environment.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][7]

-

Exposure Routes: Avoid contact with skin and eyes, as irritation may occur.[7] Avoid ingestion and inhalation.[7]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

This compound (CAS: 727387-19-1) is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its straightforward, high-yielding synthesis makes it an accessible tool for researchers. The presence of a reactive primary amine on a stable heterocyclic core provides a platform for developing novel compounds targeting a range of biological pathways, particularly in oncology and virology. Adherence to standard safety protocols is essential for its handling and use in a research setting.

References

-

Angene Chemical. Safety Data Sheet.[Link]

-

Chemazone. N-(4-aminophenyl)-5-(4-chlorophenyl)furan-2-carboxamide.[Link]

-

PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.[Link]

-

PubChem. N-cyclopropyl-5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-carboxamide.[Link]

-

PubChem. 5-(4-chlorophenyl)-N-methyl-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide.[Link]

-

PubMed. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment.[Link]

-

ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.[Link]

-

PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[Link]

-

ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.[Link]

-

PubChem. 5-Aminoimidazole-4-carboxamide.[Link]

-

PubChem. 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide.[Link]

-

MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.[Link]

-

NIST WebBook. Acetamide, N-(4-aminophenyl)-.[Link]

-

ResearchGate. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination.[Link]

-

Pharmaffiliates. [(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester.[Link]

- Google Patents.N-(2-(aminomethyl)phenyl)

-

PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide.[Link]

-

PubChem. N-(4-aminophenyl)sulfonyl-N',4-diethyl-3,4-dihydropyrazole-2-carboximidamide.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 727387-19-1|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide | C12H10N2O4 | CID 4465101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

mechanism of action of N-(4-aminophenyl)-5-methylfuran-2-carboxamide

An In-Depth Technical Guide to the Putative Mechanisms of Action of N-(4-aminophenyl)-5-methylfuran-2-carboxamide

Introduction

This compound (CAS: 727387-19-1) is a heterocyclic compound belonging to the furan-2-carboxamide family of molecules.[1] This class of compounds is of significant interest in medicinal chemistry due to the versatile bioactivity and synthetic accessibility of the furan scaffold.[1][2] this compound, in particular, has emerged as a molecule with demonstrated potential in both oncology and microbiology, exhibiting promising anticancer and antimicrobial properties.[1]

Initial studies have revealed its ability to induce apoptosis in breast cancer cells and inhibit the growth of pathogenic bacteria like E. coli.[1] However, the precise molecular mechanisms underpinning these biological effects are not yet fully elucidated. This technical guide serves to consolidate the existing knowledge on this compound and to propose putative mechanisms of action by drawing logical parallels with structurally and functionally related compounds. Designed for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the compound's biological activities, detailed experimental protocols for mechanism validation, and insights into future research directions.

Part 1: Molecular Profile and Synthesis Rationale

The therapeutic potential of a compound is intrinsically linked to its structure. The key moieties of this compound are the 5-methylfuran ring and the N-(4-aminophenyl) group, which dictate its physicochemical properties and biological interactions.

-

5-Methylfuran Moiety : The furan ring is a common motif in many bioactive natural products.[2] The addition of a methyl group at the 5-position enhances the molecule's electronic stability and can influence its binding affinity and orientation within biological targets.[1]

-

N-(4-aminophenyl) Group : This component provides a primary aromatic amine, which is a critical functional group for forming hydrogen bonds with target proteins.[1] It also serves as a potential site for metabolic modification or the synthesis of next-generation derivatives.

| Property | Value |

| CAS Number | 727387-19-1 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Class | Furan-2-carboxamide |

| Reported Activities | Anticancer, Antimicrobial[1] |

Synthesis Rationale and General Protocol

The synthesis of this compound follows established amidation reaction principles.[1] A common and efficient method involves the activation of the carboxylic acid of 5-methyl-2-furoic acid, followed by its reaction with 1,4-diaminobenzene. The choice of a coupling agent like carbonyldiimidazole (CDI) is crucial as it creates a highly reactive acylimidazole intermediate, facilitating the nucleophilic attack by the aniline amine under mild conditions.[3]

Protocol: Synthesis of this compound This protocol is adapted from methodologies used for similar furan-2-carboxamides.[3]

-

Activation: Dissolve 5-methyl-2-furoic acid (1.0 eq) and carbonyldiimidazole (CDI) (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Stir the mixture for 2 hours at 45°C to form the activated acylimidazole intermediate.

-

Coupling: In a separate flask, dissolve 1,4-diaminobenzene (1.5 eq) in anhydrous THF.

-

Add the solution of the activated carboxylic acid dropwise to the 1,4-diaminobenzene solution.

-

Stir the reaction mixture for 18 hours at 45°C.

-

Work-up and Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with an aqueous solution of NaHCO₃ (10%).

-

Dry the organic layer with Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the final compound.

Part 2: Biological Activities and Putative Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, existing data on its biological effects and the mechanisms of related compounds allow for the formulation of strong, testable hypotheses.

Anticancer Activity

The compound has been shown to induce dose-dependent apoptosis in the MCF-7 breast cancer cell line.[1] Furthermore, pharmacokinetic studies indicate that it selectively accumulates in breast tissue, which could enhance its therapeutic efficacy and reduce systemic toxicity.[1]

| Cell Line | Effect | Concentration | Reference |

| MCF-7 | Dose-dependent increase in apoptosis | Varies | [1] |

| HeLa | Cytotoxicity (by related derivatives) | IC₅₀ 62.37 µg/mL | [2][4] |

Putative Mechanism 1: Intrinsic Apoptosis Pathway Induction The observation of morphological changes consistent with apoptosis suggests an activation of programmed cell death pathways.[1] A plausible mechanism is the induction of mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in cell death.

Putative Mechanism 2: DNA Methyltransferase (DNMT) Inhibition Epigenetic modulation is a key anticancer strategy. Structurally related molecules, such as the quinoline-based SGI-1027 which contains an N-(4-aminophenyl)benzamide core, are known inhibitors of DNA methyltransferases (DNMTs).[5] These enzymes are crucial for maintaining methylation patterns that silence tumor suppressor genes. Inhibition of DNMTs can lead to the re-expression of these genes and halt cancer progression. The structural similarity makes DNMTs a plausible, high-priority target for investigation.

Antimicrobial Activity

This compound has demonstrated antibacterial efficacy, with a reported minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli.[1]

Putative Mechanism: Quorum Sensing Inhibition via LasR Targeting Many furan-based molecules are known to interfere with bacterial communication, or quorum sensing (QS). A study on closely related furan-2-carboxamides revealed their ability to inhibit biofilm formation in Pseudomonas aeruginosa.[3] This activity was linked to the inhibition of virulence factors like pyocyanin and proteases, suggesting that the QS receptor LasR is a plausible target.[3] Molecular docking studies further supported a favorable binding mode within the LasR ligand-binding pocket.[3] It is highly probable that this compound shares this mechanism, acting as a competitive antagonist of the natural autoinducer molecules that bind to LasR, thereby preventing the activation of virulence genes.

Part 3: Experimental Protocols for Mechanism Elucidation

To validate the putative mechanisms described above, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Protocol: Anticancer Mechanism Validation

A. Cytotoxicity Assessment (MTT Assay) Causality: To quantify the compound's cytotoxic effect and determine its IC₅₀ value across various cancer cell lines.

-

Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

B. Apoptosis Quantification (Annexin V/PI Staining) Causality: To confirm that cell death occurs via apoptosis and to quantify the apoptotic cell population.

-

Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

C. DNMT Activity Assay Causality: To directly measure the inhibitory effect of the compound on DNA methyltransferase activity.

-

Utilize a commercially available DNMT activity assay kit, which typically uses a plate-based colorimetric or fluorometric method.

-

Incubate recombinant human DNMT1 or DNMT3A enzyme with a specific DNA substrate and the methyl donor S-adenosylmethionine (SAM).

-

Add varying concentrations of this compound to the reaction wells. Known DNMT inhibitors (e.g., SGI-1027) should be used as positive controls.

-

Follow the kit's instructions to measure the methylation of the substrate. A decrease in signal indicates DNMT inhibition.

Protocol: Antimicrobial Mechanism Validation

A. Biofilm Inhibition Assay (Crystal Violet Method) Causality: To quantify the compound's ability to prevent the formation of bacterial biofilms.

-

Grow a bacterial culture (e.g., P. aeruginosa) overnight.

-

In a 96-well plate, add fresh growth medium containing sub-MIC concentrations of the compound.

-

Inoculate the wells with the bacterial culture and incubate for 24-48 hours without shaking to allow biofilm formation.

-

Discard the medium and gently wash the wells with PBS to remove planktonic cells.

-

Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound stain with 30% acetic acid or ethanol.

-

Measure the absorbance at 590 nm. A reduction in absorbance indicates biofilm inhibition.

Part 4: Pharmacokinetics and Future Directions

Preliminary data suggest favorable pharmacokinetic properties, including selective accumulation in breast tissue, which is highly advantageous for treating breast cancer.[1] The involvement of cytochrome P450 enzymes in its metabolism indicates that further studies into potential drug-drug interactions are warranted.[1]

The research journey for this compound is still in its early stages. Future efforts should be prioritized as follows:

-

Definitive Mechanism Elucidation: Employ advanced techniques such as thermal shift assays, surface plasmon resonance, or cellular target engagement assays to definitively identify the direct molecular binding partners for both its anticancer and antimicrobial activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the furan and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.[1]

-

In Vivo Efficacy and Safety: Progress the compound into preclinical animal models of cancer and infectious disease to evaluate its in vivo efficacy, safety profile, and dosing regimens.

-

Clinical Evaluation: Should preclinical data prove promising, the ultimate goal is to initiate clinical trials to assess its therapeutic potential in humans.[1]

Conclusion

This compound is a promising scaffold in drug discovery, with demonstrated dual-action potential as an anticancer and antimicrobial agent. While its exact mechanisms are not fully defined, strong evidence from its own biological activity and the actions of related furan-carboxamides points towards the induction of apoptosis and inhibition of quorum sensing as primary modes of action. The experimental frameworks provided in this guide offer a clear path for validating these hypotheses and further characterizing this high-potential therapeutic candidate. Continued investigation into its molecular targets and in vivo efficacy is essential to unlock its full clinical utility.

References

- This compound | 727387-19-1 | Benchchem. (n.d.).

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (n.d.).

- Structure of Methyl-5-(hydroxymethyl)-2-furan carboxylate 1 and derivatives - ResearchGate. (n.d.).

- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8).

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of N-(4-aminophenyl)-5-methylfuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, N-(4-aminophenyl)-5-methylfuran-2-carboxamide (CAS 727387-19-1). In the absence of published experimental spectra, this document serves as a foundational reference, offering theoretically derived Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established principles of spectroscopic theory and data from analogous structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound, and to provide a framework for empirical verification. Methodologies for acquiring experimental data are also detailed to facilitate the validation of these predictions.

Introduction

This compound is a molecule of significant interest within the field of medicinal chemistry and materials science.[1] Its structure, which incorporates a 5-methylfuran-2-carboxamide moiety linked to a 4-aminophenyl group, suggests potential applications stemming from the biological activity and physicochemical properties associated with these functional groups. The furan-2-carboxamide scaffold is a known pharmacophore in various drug discovery programs, while the aminophenyl group offers a versatile site for further chemical modification.[1]

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of such novel compounds. This guide provides an in-depth, predicted spectroscopic profile of this compound to bridge the current gap in available experimental data.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons and carbon atoms. The predicted ¹H and ¹³C NMR data for this compound are presented below, with assignments based on established chemical shift ranges and substituent effects.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 5-methylfuran ring, the aminophenyl ring, the amide linkage, and the primary amine. The choice of solvent, typically DMSO-d₆ for similar compounds due to its ability to dissolve polar compounds and reveal exchangeable protons, will influence the precise chemical shifts.[2]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | Singlet | 1H | Amide N-H | The deshielding effect of the adjacent carbonyl group and aromatic rings places the amide proton at a high chemical shift. |

| ~7.50 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-donating amino group and are expected to be shielded relative to H-3' and H-5'. |

| ~7.15 | Doublet | 1H | H-3 | The proton on the furan ring adjacent to the carbonyl group is deshielded. |

| ~6.60 | Doublet | 2H | H-3', H-5' | These protons are meta to the amino group and ortho to the amide group, leading to a downfield shift. |

| ~6.20 | Doublet | 1H | H-4 | The proton on the furan ring adjacent to the methyl group is shielded relative to H-3. |

| ~5.10 | Singlet | 2H | Amine N-H₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

| ~2.35 | Singlet | 3H | Methyl C-H₃ | The methyl protons on the furan ring are expected in this region. |

Diagram 1: Molecular Structure and Proton Assignments

Caption: Workflow for obtaining an IR spectrum via the thin solid film method.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.

Ionization Method Considerations

For a molecule like this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that is likely to yield a prominent molecular ion peak with minimal fragmentation. [3][4]Electron Ionization (EI), a "hard" technique, would induce more extensive fragmentation, providing valuable structural information. [3]

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol [5]* Predicted Molecular Ion Peak (M⁺˙): m/z = 216

Predicted Fragmentation Pattern

The fragmentation of aromatic amides is often characterized by cleavage of the amide bond.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment |

| 216 | [M]⁺˙ (Molecular Ion) |

| 121 | [5-methylfuran-2-carbonyl]⁺ |

| 108 | [H₂N-C₆H₄-NH]⁺ |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline radical cation) |

| 92 | [C₆H₄NH]⁺ |

Diagram 3: Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

This technical guide presents a detailed, predicted spectroscopic profile for this compound. While based on sound theoretical principles and data from analogous compounds, these predictions require experimental verification. The provided protocols for NMR, IR, and MS analysis offer a clear path for researchers to obtain and validate the empirical data. This document serves as a valuable resource for the scientific community, facilitating the identification, characterization, and further investigation of this promising compound.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Retrieved from [Link]

- Feist, P. L. (2003). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- MDPI. (2021).

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

- ResearchGate. (2021). Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. Journal of Molecular Structure, 1243, 130821.

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-furancarboxamide, N-[4-[(2-furanylcarbonyl)amino]phenyl]-5-nitro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-aminophenyl)-5-methylfuran-2-carboxamide: Synthesis, Characterization, and Biological Exploration

This guide provides a comprehensive technical overview of N-(4-aminophenyl)-5-methylfuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Given the nascent state of publicly available research on this specific molecule, this document adopts a dual strategy: first, it consolidates the known information on the target compound, and second, it provides a robust framework for its synthesis and biological evaluation based on established principles and the well-documented activities of the broader furan-2-carboxamide class. This guide is intended for researchers and drug development professionals seeking to explore the therapeutic potential of this and related chemical scaffolds.

Introduction to this compound

This compound (CAS No. 727387-19-1) is a small molecule characterized by a central 5-methylfuran-2-carboxamide core linked to a 4-aminophenyl (p-phenylenediamine) moiety.[1] Its structure combines features that are prevalent in bioactive molecules: the furan ring, a common scaffold in natural products and pharmaceuticals, and the arylamide linkage, a stable and synthetically accessible functional group.

| Compound Attribute | Details |

| IUPAC Name | This compound |

| CAS Number | 727387-19-1 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Core Scaffolds | Furan, Arylamide |

While dedicated peer-reviewed studies on this exact compound are sparse, preliminary data from chemical suppliers suggest it may possess antimicrobial and anticancer properties.[1] For instance, it has been reported to show a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and induce dose-dependent apoptosis in MCF-7 breast cancer cells.[1] These preliminary findings, though not yet fully substantiated in the primary literature, position the compound as an intriguing candidate for further investigation.

The furan-2-carboxamide scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. This broader context provides a strong rationale for the systematic exploration of this compound.

| Furan-2-Carboxamide Derivative Class | Reported Biological Activity | Potential Therapeutic Area |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | Inhibition of SARS-CoV-2 Main Protease (Mpro)[2] | Antiviral |

| Diversity-Oriented Furan-2-carboxamides | Antibiofilm activity against P. aeruginosa[3] | Infectious Disease |

| Furan Carboxylates | Inhibition of ATP-citrate lyase (ACL)[4] | Oncology |

| N-phenylbenzamide-containing Furans | Overcoming P-glycoprotein mediated multidrug resistance[5] | Oncology |

| N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide | Inhibition of Urea Transporters (UTs)[6] | Diuretics, Renal Disease |

Synthesis and Chemical Characterization

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on standard organic chemistry principles, specifically the formation of an amide bond between a carboxylic acid and an amine.

Retrosynthetic Analysis

The most direct approach involves a retrosynthetic disconnection at the amide bond, yielding two key precursors: 5-methylfuran-2-carboxylic acid and p-phenylenediamine (1,4-diaminobenzene) .

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Precursors

5-methylfuran-2-carboxylic acid (MFA): This precursor is commercially available but can also be synthesized from renewable resources. A green and efficient method involves the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA), which is derived from biomass.[7] This reaction is typically catalyzed by Palladium on Carbon (Pd/C) under mild conditions, achieving high yields.[7]

p-Phenylenediamine: This is a widely available commercial reagent. For the planned amide coupling, it will be used in excess or with one amine group protected to prevent the formation of a bis-amide byproduct.

Detailed Protocol: Amide Coupling

This protocol is adapted from a similar synthesis of N-(4-aminophenyl)furan-2-carboxamide and employs a standard carbodiimide coupling agent.[3] The choice of coupling agent is critical; while classic reagents like DCC are effective, more modern agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often preferred due to the water-solubility of the urea byproduct, which simplifies purification.[8]

Objective: To synthesize this compound via amide coupling.

Materials:

-

5-methylfuran-2-carboxylic acid (1.0 equiv)

-

p-Phenylenediamine (2.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Activation of Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methylfuran-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv).

-

Dissolve the solids in anhydrous DMF.

-

Stir the mixture at room temperature for 30-60 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. HOBt is included to suppress racemization (if chiral centers are present) and improve coupling efficiency.

-

-

Amine Addition:

-

In a separate flask, dissolve p-phenylenediamine (2.0 equiv) and DIPEA (3.0 equiv) in a minimal amount of anhydrous DMF. Causality: p-Phenylenediamine is used in excess to favor mono-acylation. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product should be purified by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the desired product.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide as a novel orally available diuretic that targets urea transporters with improved PD and PK properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the In Silico Characterization of N-(4-aminophenyl)-5-methylfuran-2-carboxamide: A Methodological Blueprint